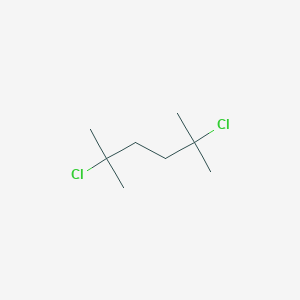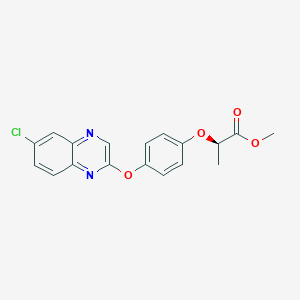
(R)-Quizalofop Methyl
描述
This would typically include the compound’s systematic chemical name, its molecular formula, and its structure. It may also include information about the compound’s sources or applications.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.科学研究应用
Biodegradation and Environmental Impact
(R)-Quizalofop methyl, as part of the quizalofop family, has been the subject of environmental and biodegradation studies. For instance, Methylobacterium populi YC-XJ1 was isolated for its ability to degrade quizalofop-p-ethyl, a close relative of (R)-Quizalofop methyl, highlighting microbial pathways for mitigating the herbicide's environmental impact. This strain can degrade 97% of quizalofop-p-ethyl within 72 hours under optimal conditions, showcasing a novel biodegradation pathway and identifying a specific esterase, QPEH1, involved in this process (Li X, Wang J, Wu W, et al., 2020).
Mechanisms of Herbicide Resistance
Research into quizalofop-p-ethyl resistance in weeds, such as Polypogon fugax, has revealed insights into the mechanisms behind herbicide resistance. Studies found that resistance is likely non-target-site based, involving glutathione S-transferases (GSTs), which also confers partial resistance to haloxyfop-R-methyl. This understanding aids in the development of strategies to combat weed resistance (Chen W, Wu L, Wang J, et al., 2020).
Herbicide Impact on Soil and Ecosystems
The chiral properties of quizalofop-ethyl and its metabolite quizalofop-acid have been studied for their environmental behavior, including degradation in soils and toxicity to earthworms. Such research indicates the importance of considering enantiomeric forms in environmental risk evaluations, as these forms may degrade differently and have varying levels of toxicity (Ma L, Liu H, Qu H, et al., 2016).
Agricultural and Horticultural Applications
Studies on the phytotoxicity of quizalofop-p-ethyl on different plants have helped to determine safe herbicides and concentrations for various crops, aiding in the development of more effective and selective weed control methods without harming valuable crops (Yin-yuan W, 2011).
Interactions with Other Herbicides
Research into the interactions between quizalofop-p-ethyl and other herbicides in resistant rice production has provided valuable information on managing herbicide resistance and optimizing weed control in crop production systems. This includes evaluating the synergistic, antagonistic, or neutral effects of quizalofop when mixed with ALS-inhibiting herbicides (Rustom SY, Webster E, Blouin D, et al., 2018).
安全和危害
This would include information about the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
未来方向
This would involve discussing potential future research directions or applications for the compound.
For a specific compound like “®-Quizalofop Methyl”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available for all of these categories. If you have access to a university library or a similar resource, they may be able to help you find more information. If you’re working in a lab, your lab supervisor or colleagues may also be good resources. If you’re a student, your teachers or professors should be able to guide you. If you’re doing this research on your own, there are many online resources and databases that could be helpful, but please be aware that not all sources are equally reliable. Always try to use reputable sources and cross-check information when possible.
属性
IUPAC Name |
methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJGQYNECSZDY-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Quizalofop Methyl | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)
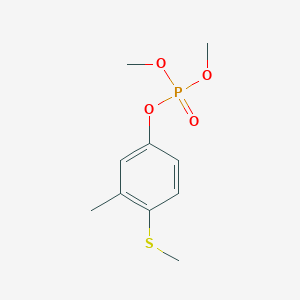
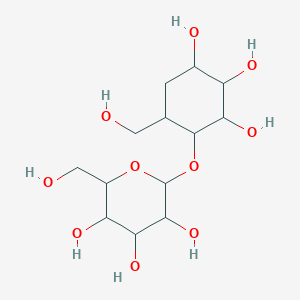
![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)
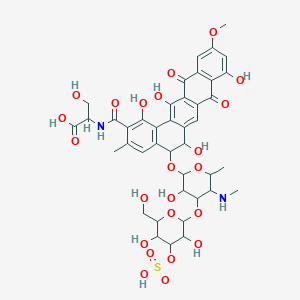
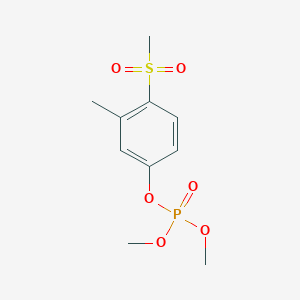
![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)
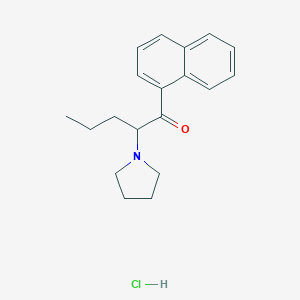
![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)
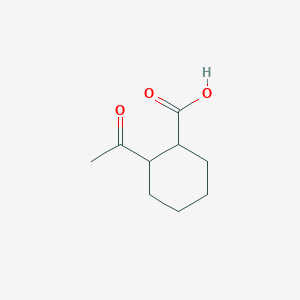
![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)
![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)
